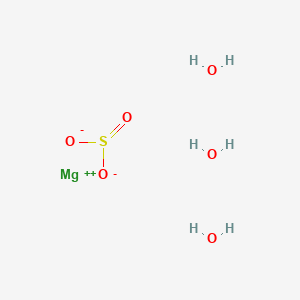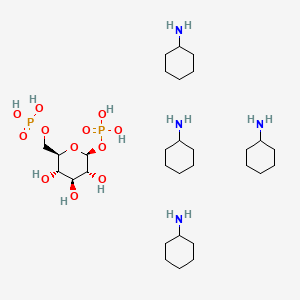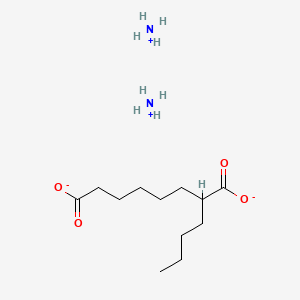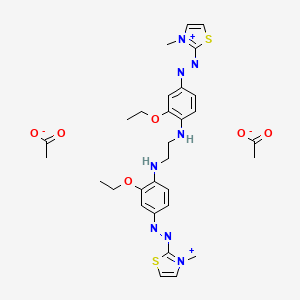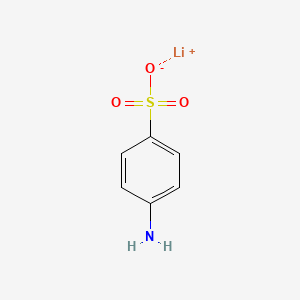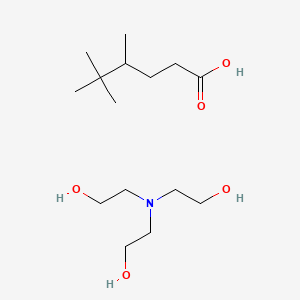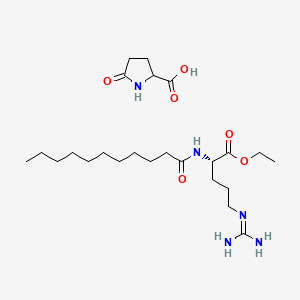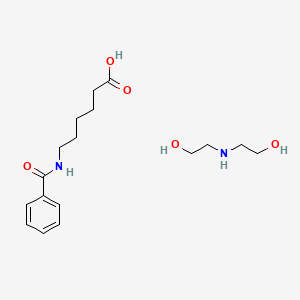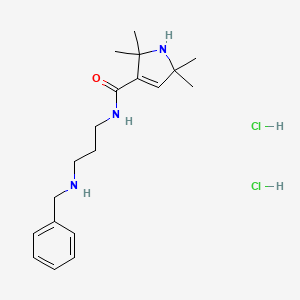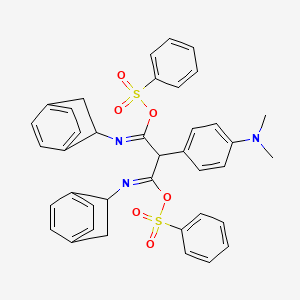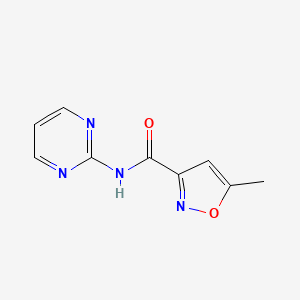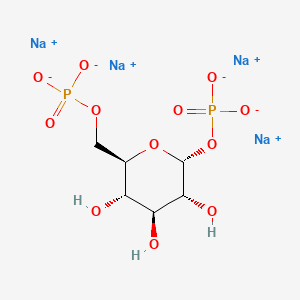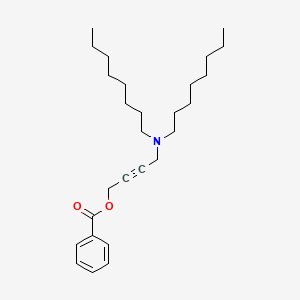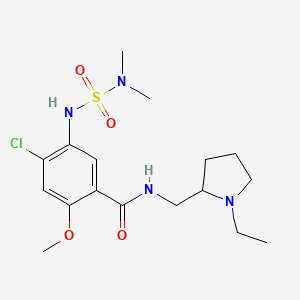
Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 5641191 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, making it a subject of interest in chemical research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5641191 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. One common method involves the reaction of precursor compounds under acidic or basic conditions, followed by purification steps such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of BRN 5641191 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Key factors include the selection of raw materials, reaction kinetics, and the design of the production facility to handle large volumes of chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
BRN 5641191 undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, BRN 5641191 can be converted into its oxidized form, which may have different properties and applications.
Reduction: Reducing agents can convert BRN 5641191 into a reduced form, often altering its reactivity and stability.
Substitution: BRN 5641191 can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of BRN 5641191 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of BRN 5641191 depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to complex molecules with enhanced properties.
Wissenschaftliche Forschungsanwendungen
BRN 5641191 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: BRN 5641191 is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of BRN 5641191 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Eigenschaften
CAS-Nummer |
90763-23-8 |
|---|---|
Molekularformel |
C17H27ClN4O4S |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
4-chloro-5-(dimethylsulfamoylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H27ClN4O4S/c1-5-22-8-6-7-12(22)11-19-17(23)13-9-15(14(18)10-16(13)26-4)20-27(24,25)21(2)3/h9-10,12,20H,5-8,11H2,1-4H3,(H,19,23) |
InChI-Schlüssel |
QMIOLWNJJWFSOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)NS(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



